molecular formula C7H3Br2NO B14087103 4,5-Dibromo-2-hydroxybenzonitrile

4,5-Dibromo-2-hydroxybenzonitrile

Cat. No.: B14087103
M. Wt: 276.91 g/mol
InChI Key: LAAGQPMEJCHLBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-hydroxybenzonitrile can be synthesized from 4-hydroxybenzonitrile through bromination. An eco-friendly method involves using a brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium without any catalyst. This reaction occurs under ambient conditions and yields a highly pure product with a melting point of 189-191°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring of 4-hydroxybenzonitrile with the brominating reagent, followed by the addition of an inorganic acid. The reaction mixture is then filtered, washed with deionized water, and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-hydroxybenzonitrile undergoes various chemical reactions, including hydrolysis and substitution. It is known to be hydrolyzed by soil actinobacteria, converting it into 3,5-dibromo-4-hydroxybenzoic acid .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4,5-Dibromo-2-hydroxybenzonitrile exerts its herbicidal effects by inhibiting photosynthesis. It blocks electron transport, thereby inhibiting ATP formation . This disruption in energy production leads to the death of the targeted weeds.

Comparison with Similar Compounds

  • Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)
  • Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)
  • Dichlobenil (2,6-dichlorobenzonitrile)

Comparison: 4,5-Dibromo-2-hydroxybenzonitrile is unique due to its specific bromine substitutions, which confer distinct chemical properties and biological activities. Compared to chloroxynil and ioxynil, it has a different degradation pathway and toxicity profile .

Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

4,5-dibromo-2-hydroxybenzonitrile

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H

InChI Key

LAAGQPMEJCHLBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)O)C#N

Origin of Product

United States

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